6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride
Description
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS 1260637-74-8) is a fluorinated tetrahydroisoquinoline (THIQ) derivative with a carboxylic acid group at position 1 and a hydrochloride salt. Its molecular formula is C₁₀H₁₁ClFNO₂, with a molecular weight of 231.66 g/mol . The fluorine substituent at position 6 enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) targeting compounds . The hydrochloride salt improves stability and solubility, as observed in analogous THIQ derivatives during dynamic kinetic resolution (DKR) processes .
Properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUQREDVYBIZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260637-74-8 | |
| Record name | 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of N-Acyl β-Phenylethylamine Derivatives
A commonly employed method involves cyclizing an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂). This cyclization forms the tetrahydroisoquinoline ring system with the fluorine substituent already incorporated on the aromatic ring.
- Reaction Conditions: Typically conducted under reflux or elevated temperatures to promote ring closure.
- Purification: The crude product undergoes recrystallization or chromatographic purification to achieve high purity.
This method is adaptable for industrial-scale synthesis, although detailed industrial protocols remain limited in the public domain.
Pictet-Spengler Reaction Using Fluorinated Phenylalanine
An alternative approach uses a Pictet-Spengler type cyclization starting from 3-fluoro-L-phenylalanine.
- Procedure: The fluorinated phenylalanine is suspended in concentrated hydrochloric acid, and aqueous formaldehyde solution (37%) is added.
- Conditions: The mixture is heated to 90°C and stirred for 5 hours.
- Outcome: This yields 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride directly, often without requiring further purification.
- Yield: Moderate to good yields are reported with this method, and the product is typically isolated by filtration.
| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |
|---|---|---|---|---|
| 1 | 3-Fluoro-L-phenylalanine + conc. HCl + formaldehyde (37%) | 90°C | 5 hrs | Product filtered, used without purification |
Protection and Derivatization via BOC Protection
For further functionalization or to improve handling, the carboxylic acid group can be protected as a tert-butoxycarbonyl (BOC) ester.
- Method: The hydrochloride salt of 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is treated with sodium hydroxide and BOC-anhydride in tert-butyl alcohol.
- Reaction Time: Approximately 18 hours at ambient conditions.
- Workup: The reaction mixture is acidified with saturated potassium bisulfate (KHSO₄) and extracted with ethyl acetate.
- Product: The BOC-protected 6-fluoro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is obtained as a white foam, often used without further purification.
| Step | Reagents/Conditions | Solvent | Time | Notes |
|---|---|---|---|---|
| 1 | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride + NaOH + BOC-anhydride | tert-Butyl alcohol | 18 hrs | Product isolated by extraction |
Purification and Characterization
- Purification: Methods include recrystallization from solvents such as toluene or ether and chromatographic techniques to ensure high purity.
- Characterization: Structural confirmation is typically performed using nuclear magnetic resonance (NMR) spectroscopy:
- ¹H and ¹³C NMR: To confirm the tetrahydroisoquinoline ring and carboxylic acid moiety.
- ¹⁹F NMR: To verify the presence and position of the fluorine atom (chemical shifts around δ 160–170 ppm with characteristic coupling).
- 2D NMR (COSY, HSQC): For detailed structural elucidation and resolving overlapping signals.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Temperature/Time | Product Form | Notes |
|---|---|---|---|---|---|
| Cyclization of N-acyl derivative | N-acyl β-phenylethylamine | POCl₃, P₂O₅, or ZnCl₂ | Reflux/Elevated T | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Industrial scale adaptable |
| Pictet-Spengler type cyclization | 3-Fluoro-L-phenylalanine | Conc. HCl, aqueous formaldehyde (37%) | 90°C, 5 hrs | Hydrochloride salt, direct isolation | Simple, no purification needed |
| BOC Protection | Hydrochloride salt of target acid | NaOH, BOC-anhydride, tert-butyl alcohol | Ambient, 18 hrs | BOC-protected derivative | For further derivatization |
Research Findings and Notes
- The fluorine substituent at the 6-position significantly influences the electronic properties and metabolic stability of the compound, making selective fluorination a critical step.
- The hydrochloride salt form improves solubility, which is advantageous for biological and pharmaceutical applications.
- The Pictet-Spengler cyclization using fluorinated phenylalanine is a straightforward and efficient method, often preferred in laboratory-scale synthesis.
- Protection strategies such as BOC derivatization facilitate further chemical modifications and improve compound handling.
- Industrial production methods generally scale up the cyclization approach with optimized purification steps to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated tetrahydroisoquinoline analogs.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its fluorinated structure enhances the pharmacological properties of drug candidates, improving efficacy and selectivity towards biological targets.
Case Study: Neurological Disorders
Research has demonstrated that derivatives of tetrahydroisoquinoline exhibit neuroprotective effects. For instance, compounds synthesized from 6-fluoro-1,2,3,4-tetrahydroisoquinoline have shown promise in treating conditions such as Parkinson's disease by modulating neurotransmitter systems .
Biochemical Research
Receptor Interaction Studies
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is employed in studies investigating receptor interactions and enzyme inhibition. Its ability to mimic natural substrates allows researchers to explore cellular mechanisms and identify potential therapeutic targets.
Example: Enzyme Inhibition
In a study focusing on enzyme kinetics, this compound was used to assess the inhibition of specific enzymes involved in metabolic pathways. The findings indicated significant inhibition rates that suggest its potential as a lead compound for drug development targeting metabolic disorders .
Analytical Chemistry
Standard Reference Material
The compound serves as a standard reference material in chromatography and mass spectrometry. It is crucial for the accurate identification and quantification of similar compounds in complex mixtures.
| Application | Methodology | Findings |
|---|---|---|
| Chromatography | HPLC | Enhanced resolution and sensitivity |
| Mass Spectrometry | LC-MS | Accurate mass determination |
Material Science
Development of New Materials
In material science, 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is explored for developing new materials with enhanced properties such as conductivity and stability. Its incorporation into polymer matrices has shown improvements in mechanical strength and thermal stability.
Case Study: Conductive Polymers
Research indicates that blending this compound with conductive polymers results in materials suitable for electronic applications. The resulting composites exhibited improved electrical conductivity compared to traditional materials .
Drug Formulation
Enhanced Solubility and Bioavailability
The unique chemical properties of this compound facilitate improved solubility and bioavailability in drug formulations. It is particularly beneficial for enhancing therapeutic delivery systems.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Group Variations
Key structural differences among THIQ derivatives arise from substituents at positions 5–8, which influence reactivity, solubility, and biological activity. Below is a systematic comparison:
Table 1: Comparative Properties of THIQ Derivatives
Physicochemical Properties
- Solubility : Fluorine and methoxy groups enhance aqueous solubility compared to chloro or trifluoromethyl derivatives .
- Optical Activity: 6,7-Dimethoxy-THIQ-1-COOH shows significant levorotation ([α]D –59.5), critical for enantioselective synthesis . Data for the 6-fluoro variant is lacking but expected to be less pronounced due to smaller substituent size.
- Hazards : (S)-6-Methoxy-THIQ-1-COOH·HCl carries warnings for acute toxicity (H302) and skin irritation (H315), while fluorine derivatives are generally safer .
Biological Activity
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS No. 1260637-74-8) is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H10FNO2
- Molecular Weight : 195.19 g/mol
- Purity : Typically 97% or higher
- Storage Conditions : Store in a cool, dry place away from light.
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant interactions with various biological targets:
- Bcl-2 Protein Inhibition : A study demonstrated that substituted tetrahydroisoquinoline derivatives can inhibit Bcl-2 family proteins, which are crucial for regulating apoptosis in cancer cells. The lead compound showed a binding affinity (Ki = 5.2 µM) against Bcl-2 protein, suggesting potential as an anti-cancer agent .
- Induction of Apoptosis : Compounds similar to 6-fluoro derivatives have been shown to induce apoptosis in cancer cell lines through activation of caspase pathways. Specifically, one derivative was noted to activate caspase-3 in Jurkat cells in a dose-dependent manner .
- Neuroprotective Effects : Some studies suggest that tetrahydroisoquinoline compounds may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Biological Activity Overview
Case Studies and Research Findings
- Anti-Cancer Activity : In vitro studies have shown that 6-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives exhibit anti-proliferative effects against various cancer cell lines. The active compounds were found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways .
- Binding Affinity Studies : Fluorescence polarization assays indicated that these compounds possess potent binding affinities to both Bcl-2 and Mcl-1 proteins but showed minimal interaction with Bcl-X_L protein. This selectivity may enhance their therapeutic index by sparing normal cells from apoptosis .
- Potential for Drug Development : The structural modifications on the tetrahydroisoquinoline scaffold provide a promising avenue for the development of novel anticancer agents. Research continues to explore the structure-activity relationships (SAR) to optimize efficacy and minimize toxicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride, and how can purity be verified?
- Methodological Answer : Synthesis typically involves cyclization of fluoro-substituted precursors (e.g., via Pictet-Spengler reactions) followed by carboxylation and hydrochloride salt formation. Purity verification requires HPLC with UV detection (≥95% purity threshold) and confirmation of structural integrity via H/C NMR and FTIR. For example, related tetrahydroisoquinoline derivatives like D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS 41220-48-8) are validated using these techniques .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation testing (e.g., 40°C/75% RH for 1–3 months) with LC-MS monitoring for hydrolysis or oxidation byproducts. Evidence from safety data sheets for similar compounds (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride) emphasizes avoiding prolonged storage due to degradation risks .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : High-throughput screening (HTS) platforms using fluorogenic substrates or receptor-binding assays (e.g., kinase inhibition) are recommended. Related tetrahydroisoquinoline derivatives, such as T67325, are tested in HTS for enzyme modulation or cellular uptake studies .
Advanced Research Questions
Q. How can enantiomeric purity of the compound be resolved, and what impact does stereochemistry have on pharmacological activity?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns) with polar organic mobile phases resolves enantiomers. For instance, D-enantiomers of tetrahydroisoquinoline-3-carboxylic acid derivatives exhibit distinct receptor-binding profiles compared to L-forms, necessitating stereochemical validation .
Q. What strategies mitigate contradictory data in stability or bioactivity studies?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., controlled humidity, inert atmospheres) and cross-validate using orthogonal techniques. For example, discrepancies in degradation kinetics observed for 6,7-diethoxy-3,4-dihydroisoquinoline hydrochloride (CAS 52768-23-7) were resolved by combining LC-MS with F NMR to track fluorine-specific degradation pathways .
Q. How can impurity profiling during synthesis be optimized for regulatory compliance?
- Methodological Answer : Use LC-MS/MS with ion-trap detectors to identify trace impurities (e.g., desfluoro byproducts or cyclization intermediates). Impurity A (7-chloro-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid, CAS 86393-33-1) in fluoroquinolone synthesis serves as a reference for threshold limits (<0.15% w/w) .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) paired with MD simulations (AMBER/CHARMM) models binding to receptors like GABA or serotonin transporters. Theoretical frameworks for tetrahydroisoquinoline derivatives are validated against crystallographic data from related alkaloids .
Methodological Notes
- Experimental Design : Link studies to theoretical frameworks (e.g., structure-activity relationships for fluoro-substituted isoquinolines) to contextualize findings .
- Data Analysis : Use multivariate statistics (PCA or PLS regression) to correlate physicochemical properties (logP, pKa) with bioactivity or stability outcomes .
- Safety Protocols : Follow guidelines from TCI America’s SDS, including PPE (gloves, fume hoods) and disposal via certified hazardous waste services .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
